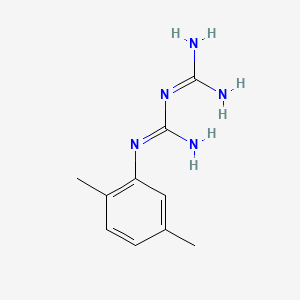![molecular formula C16H16INOS B4070757 N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070757.png)
N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as IMP-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to have potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of the cysteine protease cathepsin B, which is involved in various pathological processes such as cancer and neurodegenerative diseases. This compound has also been investigated as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain and inflammation.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act as a covalent inhibitor of its target enzymes. It contains a reactive thioester group that can form a covalent bond with the active site of the enzyme, irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit the activity of cathepsin B and FAAH in vitro. Inhibition of cathepsin B has been shown to reduce cell proliferation and induce apoptosis in cancer cells, while inhibition of FAAH has been shown to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its high potency and selectivity for its target enzymes. However, its irreversible inhibition mechanism can make it difficult to study the effects of partial inhibition. Additionally, the reactive thioester group can make this compound unstable in certain conditions, requiring careful handling and storage.
Future Directions
There are several potential future directions for research involving N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases by targeting cathepsin B. Another direction is to explore its potential as a pain and inflammation treatment by targeting FAAH. Additionally, further studies could be done to optimize the synthesis and stability of this compound for use in lab experiments.
properties
IUPAC Name |
N-(4-iodophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INOS/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVDLXUSWFKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4070683.png)

![2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4070698.png)
![1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070714.png)
![N-(4-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070717.png)
![ethyl 2-amino-4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4070727.png)
![1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol](/img/structure/B4070729.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohex-3-en-1-ylcarbonyl)piperidine](/img/structure/B4070746.png)

![2-methoxy-5-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B4070763.png)
![3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4070774.png)